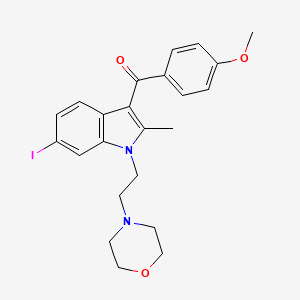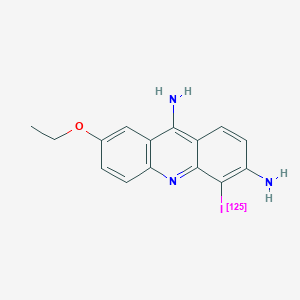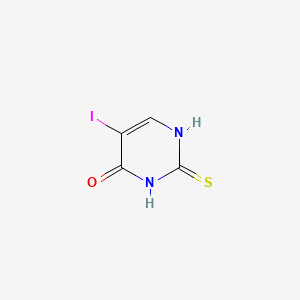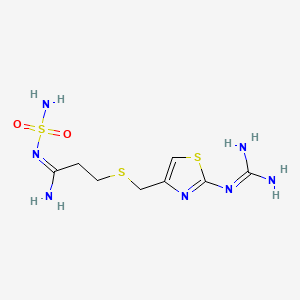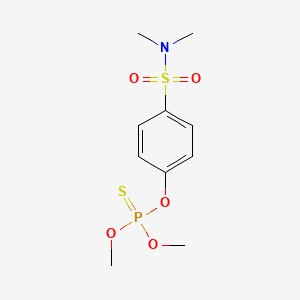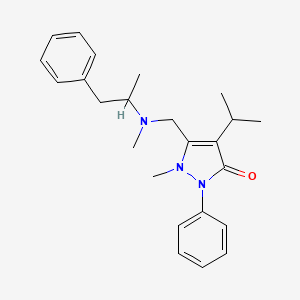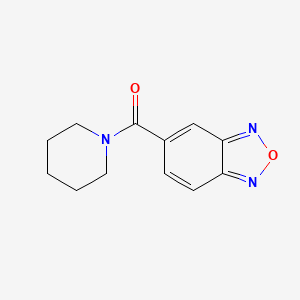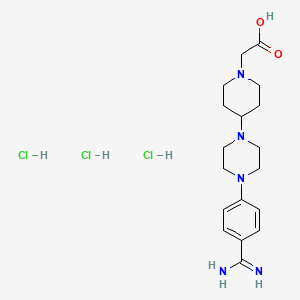
GR 144053三盐酸盐
描述
GR 144053 trihydrochloride is a potent and selective platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) antagonist . It is orally active and highly effective at inhibiting thrombus formation in vivo . The chemical name of GR 144053 trihydrochloride is 4- [4- [4- (Aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride .
Molecular Structure Analysis
The molecular formula of GR 144053 trihydrochloride is C18H27N5O2.3HCl . The molecular weight is 454.83 . The InChI Key is GFZHNFOGCMEYTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
GR 144053 trihydrochloride is supplied as a solid . It is soluble in dimethyl sulfoxide (DMSO) at 23 mg/mL .科学研究应用
Antithrombotic Agent
GR 144053 trihydrochloride: is a potent and selective antagonist of the platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa), with an IC50 value of 37 nM . It is orally active and has been shown to be highly effective at inhibiting thrombus formation in vivo. This makes it a valuable agent for preventing blood clots in conditions such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.
Cardiovascular Research
In cardiovascular research, GR 144053 trihydrochloride has been used to study the suppression of neointima formation . It enhances the effects of losartan, an angiotensin II receptor antagonist, in preventing the thickening of the vessel wall after injury. This application is crucial for understanding and treating atherosclerosis and restenosis after angioplasty.
Platelet Aggregation Studies
This compound serves as a tool for investigating the mechanisms of platelet activation and degranulation events . By blocking the GpIIb/IIIa receptor, researchers can study the pathways involved in platelet aggregation and the formation of platelet microaggregates, which are critical for hemostasis and thrombosis.
Hemostasis and Thrombosis
GR 144053 trihydrochloride: is used to explore the balance between bleeding and clotting in the body. It provides insights into soluble fibrin’s role in causing an acquired platelet glycoprotein VI signaling defect, which has implications for coagulopathy—a disorder in which the blood’s ability to form clots is impaired .
Antiplatelet Therapy
The compound has been compared with other antiplatelet agents like aspirin and vapiprost, particularly focusing on the role of platelet microaggregates . Such comparative studies are essential for developing more effective antiplatelet therapies for patients at risk of thrombotic events.
Venular Thrombosis Research
GR 144053 trihydrochloride: has been implicated in studies related to venular thrombosis, where it is used to understand how neutrophils promote thrombosis by shaping the rheological environment for platelet aggregation . This research is significant for developing treatments for thrombotic diseases.
作用机制
Target of Action
The primary target of GR 144053 trihydrochloride is the platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation.
Mode of Action
GR 144053 trihydrochloride acts as a non-peptide antagonist of GpIIb/IIIa . It mimics the peptide RGD-sequence, a potent inhibitor of GpIIb/IIIa . The compound binds to GpIIb/IIIa, competitively blocking the binding of its normal ligand, fibrinogen . This alters the signaling properties of the heterodimer .
Biochemical Pathways
The interaction of GR 144053 trihydrochloride with GpIIb/IIIa affects the biochemical pathways involved in platelet aggregation. By blocking the binding of fibrinogen to GpIIb/IIIa, it disrupts the cross-linking of platelets, a key step in the formation of a blood clot .
Result of Action
The action of GR 144053 trihydrochloride results in the attenuation of platelet aggregation, activation, and degranulation both in vivo and in vitro . This makes it highly effective at inhibiting thrombus (blood clot) formation .
Action Environment
The efficacy and stability of GR 144053 trihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action.
安全和危害
属性
IUPAC Name |
2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRNPHOBDOUQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GR 144053 trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



